molecular formula C16H19ClN6O B1678657 NG 52 CAS No. 212779-48-1

NG 52

Cat. No.: B1678657
CAS No.: 212779-48-1
M. Wt: 346.81 g/mol
InChI Key: XZEFMZCNXDQXOZ-UHFFFAOYSA-N
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Preparation Methods

  • Unfortunately, specific synthetic routes and reaction conditions for NG 52 are not widely documented in the available literature.
  • it is synthesized through well-established chemical procedures, and industrial production methods likely involve optimization for yield and purity.
  • Chemical Reactions Analysis

    • NG 52 undergoes various chemical reactions:

        Oxidation: While specific reagents and conditions are not explicitly mentioned, this compound may participate in oxidation reactions.

        Reduction: Similarly, reduction reactions could be relevant.

        Substitution: this compound might undergo substitution reactions.

    • Major products formed from these reactions are not explicitly reported.
  • Scientific Research Applications

  • Mechanism of Action

  • Comparison with Similar Compounds

    • NG 52’s uniqueness lies in its selectivity for Cdc28p, Pho85p, and PGK1.
    • Similar compounds are not explicitly listed in the available information.

    Properties

    IUPAC Name

    2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]ethanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H19ClN6O/c1-10(2)23-9-19-13-14(20-12-5-3-4-11(17)8-12)21-16(18-6-7-24)22-15(13)23/h3-5,8-10,24H,6-7H2,1-2H3,(H2,18,20,21,22)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XZEFMZCNXDQXOZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H19ClN6O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80274388
    Record name compound 52
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80274388
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    346.81 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    212779-48-1
    Record name 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB08325
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name compound 52
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80274388
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 212779-48-1
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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